3-Chloro-5-fluoropyridin-4-amine
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Overview
Description
3-Chloro-5-fluoropyridin-4-amine is an organohalogen compound . It is a reactant used for the preparation of nonpeptide inhibitors of measles virus entry .
Synthesis Analysis
The synthesis of fluorinated pyridines, such as 3-Chloro-5-fluoropyridin-4-amine, involves various methods. One method involves the selective reduction of the chlorine atom in 3-chloro-4,5-difluoropyridine .Molecular Structure Analysis
The molecular structure of similar compounds has been determined using DFT calculations . The conformation of the piperidin ring, in the solution state, was particularly studied from the coupling constants determined by recording a double-quantum filtered COSY experiment in phase-sensitive mode .Chemical Reactions Analysis
The chemical reactivity of similar compounds has been described with Frontier Molecular Orbitalets . Transformer models have also been used to accurately predict a wide range of chemical reactions .Scientific Research Applications
Chemoselective Amination : A study describes the chemoselective functionalization of a related compound, 5-bromo-2-chloro-3-fluoropyridine, demonstrating exclusive bromide substitution under certain conditions and selective substitution of the fluoro group under others (Stroup et al., 2007).
Synthesis of Novel Compounds : Research on the directed lithiation of 4-halopyridines, including 4-chloro and 4-fluoropyridines, has led to various 3,4-disubstituted pyridines. This functionalization is enhanced by the reactivity of the 4-halogen towards nucleophiles (Marsais et al., 1988).
Catalyst-Free Amination : The catalyst-free amination of 2-fluoropyridine and 2-fluoro-5-halopyridines with adamantane amines offers insights into the reactivity of these compounds without the need for a catalyst (Abel et al., 2015).
Nucleophilic Displacement Reactions : A study discusses the kinetics of reactions of substituted α-halogenopyridines with aniline and its derivatives, providing valuable insights into the influence of various factors on nucleophilic aromatic substitution (Brewis et al., 1974).
properties
IUPAC Name |
3-chloro-5-fluoropyridin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClFN2/c6-3-1-9-2-4(7)5(3)8/h1-2H,(H2,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXGNBQKBHVHVCC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)Cl)N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClFN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20704639 |
Source
|
Record name | 3-Chloro-5-fluoropyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20704639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.55 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-fluoropyridin-4-amine | |
CAS RN |
1227581-38-5 |
Source
|
Record name | 3-Chloro-5-fluoropyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20704639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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